molecular formula C12H16ClNO B1446760 (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine CAS No. 1565444-22-5

(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine

Cat. No.: B1446760
CAS No.: 1565444-22-5
M. Wt: 225.71 g/mol
InChI Key: AAHKZCGRSAEPQZ-UHFFFAOYSA-N
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Description

Structural Characterization of (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine

Molecular Formula and Weight Analysis

The molecular composition of this compound is precisely defined by its molecular formula C₁₂H₁₆ClNO, which indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This elemental composition reflects the complex nature of the compound, incorporating multiple functional groups within a single molecular framework.

The molecular weight of this compound has been determined to be 225.71 grams per mole, a value that places it in the category of medium-sized organic molecules. This molecular weight is consistent with the calculated mass based on the atomic weights of the constituent elements and provides important information for analytical identification and quantitative analysis procedures. The precise molecular weight determination is crucial for mass spectrometric analysis and for calculating stoichiometric relationships in synthetic procedures.

Property Value
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol
Carbon Atoms 12
Hydrogen Atoms 16
Chlorine Atoms 1
Nitrogen Atoms 1
Oxygen Atoms 1

The molecular formula reveals the degree of unsaturation within the structure, which can be calculated to determine the number of rings and double bonds present in the molecule. The presence of the benzene ring contributes significantly to the overall degree of unsaturation, while the cyclopropyl group adds additional ring character to the molecular structure.

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-[3-chloro-2-(cyclopropylmethoxy)phenyl]-N-methylmethanamine. This systematic name precisely describes the structural features of the molecule, beginning with the methylmethanamine portion and indicating the position and nature of all substituents on the benzene ring.

The compound is assigned the Chemical Abstracts Service registry number 1565444-22-5, which serves as a unique identifier in chemical databases and literature. This registry number facilitates accurate identification and cross-referencing of the compound across different chemical information systems and research publications.

The Simplified Molecular Input Line Entry System representation is given as CNCC1=C(C(=CC=C1)Cl)OCC2CC2, which provides a linear notation for the molecular structure that can be processed by computational chemistry software. This representation clearly indicates the connectivity between atoms and the arrangement of functional groups within the molecule.

Identification Parameter Value
IUPAC Name 1-[3-chloro-2-(cyclopropylmethoxy)phenyl]-N-methylmethanamine
CAS Registry Number 1565444-22-5
SMILES Notation CNCC1=C(C(=CC=C1)Cl)OCC2CC2
InChI InChI=1S/C12H16ClNO/c1-14-7-10-3-2-4-11(13)12(10)15-8-9-5-6-9/h2-4,9,14H,5-8H2,1H3
InChI Key AAHKZCGRSAEPQZ-UHFFFAOYSA-N

The International Chemical Identifier string provides a standardized method for representing the molecular structure that is independent of the software used for generation. The corresponding International Chemical Identifier Key serves as a condensed, fixed-length identifier derived from the International Chemical Identifier string.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of crystalline compounds. For this compound, crystallographic studies would provide detailed information about bond lengths, bond angles, and the overall molecular conformation in the solid state.

The crystal structure analysis would reveal the spatial arrangement of the chlorine substituent at the 3-position of the benzene ring and its influence on the overall molecular geometry. The cyclopropylmethoxy group at the 2-position would show its preferred orientation relative to the benzene ring plane, potentially revealing any intramolecular interactions that stabilize particular conformations.

Single crystal X-ray diffraction data would provide precise measurements of the carbon-chlorine bond length, which is expected to be approximately 1.74 Angstroms based on typical aromatic carbon-chlorine bond distances. The carbon-oxygen bond connecting the benzene ring to the cyclopropylmethoxy group would be characterized, along with the carbon-nitrogen bond in the methylamine portion of the molecule.

The crystallographic analysis would also reveal any intermolecular interactions present in the crystal lattice, such as hydrogen bonding involving the amine group or van der Waals interactions between aromatic rings in adjacent molecules. Such information is crucial for understanding the solid-state properties and potential polymorphic behavior of the compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the molecular structure and dynamics of this compound. Proton Nuclear Magnetic Resonance spectroscopy would reveal distinct resonances for each chemically inequivalent hydrogen environment within the molecule.

The aromatic protons of the substituted benzene ring would appear in the characteristic aromatic region between 6.5 and 8.0 parts per million. The chlorine substituent and the cyclopropylmethoxy group would create an asymmetric substitution pattern, resulting in distinct chemical shifts for each aromatic proton. The proton ortho to the chlorine atom would be expected to appear downfield relative to other aromatic protons due to the deshielding effect of the electronegative chlorine atom.

The cyclopropyl protons would exhibit characteristic multipicity patterns, with the cyclopropyl methylene protons appearing as a complex multiplet typically between 0.3 and 0.7 parts per million. The cyclopropyl methine proton would appear as a multiplet around 1.0 to 1.5 parts per million. The methylene bridge connecting the cyclopropyl group to the oxygen atom would show as a doublet around 3.7 to 4.0 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide information about the carbon framework of the molecule. The aromatic carbons would appear in the range of 110 to 160 parts per million, with the carbon bearing the chlorine substituent appearing characteristically downfield. The cyclopropyl carbons would show distinctive chemical shifts, with the quaternary carbon appearing around 10 to 15 parts per million and the methylene carbons around 5 to 10 parts per million.

Infrared Absorption Profiling

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The compound would exhibit several distinctive absorption bands corresponding to its various functional groups.

The aromatic carbon-carbon stretching vibrations would appear in the fingerprint region between 1400 and 1600 wavenumbers, with multiple bands corresponding to the substituted benzene ring. The carbon-hydrogen stretching vibrations of the aromatic protons would be observed around 3000 to 3100 wavenumbers, appearing as weak to medium intensity bands.

The cyclopropyl group would contribute characteristic absorption bands, including carbon-hydrogen stretching modes around 2850 to 3000 wavenumbers and ring-breathing modes in the lower frequency region. The cyclopropyl carbon-carbon stretching vibrations would appear around 1000 to 1200 wavenumbers.

The ether linkage connecting the cyclopropylmethyl group to the benzene ring would show carbon-oxygen stretching vibrations typically around 1200 to 1300 wavenumbers. The methylamine group would exhibit nitrogen-hydrogen stretching vibrations around 3200 to 3400 wavenumbers, appearing as medium intensity bands that may show splitting due to primary amine characteristics.

Functional Group Characteristic Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H stretch 3000-3100 Weak-Medium
Aliphatic C-H stretch 2850-3000 Medium-Strong
N-H stretch 3200-3400 Medium
Aromatic C=C stretch 1400-1600 Medium
C-O stretch 1200-1300 Medium
C-Cl stretch 600-800 Variable
UV-Vis Spectroscopic Behavior

Ultraviolet-visible spectroscopy of this compound would reveal electronic transitions associated with the aromatic benzene ring system. The compound would be expected to show characteristic absorption bands in the ultraviolet region corresponding to π to π* transitions of the substituted benzene ring.

The primary absorption maximum would likely occur around 250 to 280 nanometers, corresponding to the intense π to π* transition of the benzene chromophore. The presence of the chlorine substituent would cause a bathochromic shift compared to unsubstituted benzene, moving the absorption to longer wavelengths due to the extended conjugation and the electron-withdrawing nature of the chlorine atom.

Secondary absorption bands might be observed around 200 to 230 nanometers, corresponding to higher energy π to π* transitions. The cyclopropylmethoxy substituent would have minimal direct effect on the electronic transitions of the benzene ring, but could influence the fine structure of the absorption spectrum through hyperconjugative effects.

The molar extinction coefficients for these transitions would typically range from 1,000 to 10,000 liters per mole per centimeter, which is characteristic of aromatic compounds. The exact values would depend on the specific electronic effects of the substituents and their influence on the aromatic π-electron system.

Computational Molecular Modeling

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and geometric optimization of this compound. These quantum mechanical calculations can predict the most stable molecular conformation and provide information about bond lengths, bond angles, and electronic properties.

The optimized geometry from Density Functional Theory calculations would reveal the preferred conformation of the flexible cyclopropylmethoxy side chain relative to the benzene ring. The calculations would indicate whether this group adopts a conformation that minimizes steric interactions or maximizes electronic stabilization through orbital interactions.

The electronic structure calculations would provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are important for understanding the compound's reactivity and potential for electronic excitation. The frontier molecular orbital analysis would reveal the electron density distribution and predict sites of potential electrophilic and nucleophilic attack.

Vibrational frequency calculations would complement experimental infrared spectroscopy data by providing theoretical predictions of vibrational modes and their corresponding frequencies. These calculations would help in the assignment of experimental infrared absorption bands and provide insights into the molecular dynamics and flexibility of the structure.

Calculated Property Typical Range/Value
C-Cl Bond Length 1.72-1.76 Å
C-O Bond Length 1.36-1.40 Å
C-N Bond Length 1.45-1.49 Å
Benzene Ring Angles ~120°
Dipole Moment 2-4 Debye

Properties

IUPAC Name

1-[3-chloro-2-(cyclopropylmethoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-14-7-10-3-2-4-11(13)12(10)15-8-9-5-6-9/h2-4,9,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHKZCGRSAEPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC=C1)Cl)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Cyclopropylmethoxy Substituent on the Benzyl Ring

  • The starting material is typically a chlorinated benzyl derivative (e.g., 3-chloro-2-hydroxybenzyl compound).
  • The cyclopropylmethoxy group is introduced via nucleophilic substitution, where cyclopropylmethanol or its derivatives react with the benzyl precursor under basic conditions.
  • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethers are commonly used to facilitate the reaction.
  • Reaction temperatures range from ambient to reflux conditions, depending on reagent reactivity.

Introduction of the Methylamine Group

  • The benzyl position is functionalized to introduce the methylamine group, often via reductive amination or nucleophilic substitution.
  • Methylamine or methylamine equivalents react with a benzyl halide or benzyl aldehyde intermediate.
  • Reaction conditions are controlled to avoid over-alkylation or side reactions.
  • Typical solvents include polar aprotic solvents like DMF or protic solvents such as ethanol.
  • Temperatures are maintained between room temperature and 90°C to optimize reaction rates without decomposing sensitive intermediates.

Purification and Isolation

  • After reaction completion, the mixture is quenched with water and acidified to precipitate the product.
  • Filtration and washing with water remove impurities.
  • Drying under vacuum yields the crude product, which may be further purified by recrystallization or chromatography.

Detailed Reaction Conditions and Yields

Step Reaction Description Temperature (°C) Time (min/h) Solvent(s) Notes Yield (%)
1 Cyclopropylmethoxy substitution on benzyl 60 – 90 45 – 90 min THF, diethyl ether, or DMF Use of base to promote substitution ~85
2 Methylamine introduction via reductive amination or substitution 25 – 90 1 – 2 h Ethanol, DMF Controlled addition of methylamine, pH control 80 – 90
3 Quenching and acidification 25 – 30 1 – 2 h Water, HCl (concentrated) pH adjusted to ~2 to precipitate product
4 Filtration, washing, drying Ambient Water, vacuum drying Final product purity >98% (HPLC)

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Impact on Synthesis
Reaction Temperature 25 – 90°C Controls reaction rate and selectivity
Reaction Time 45 min – 2 hours Ensures complete conversion
Solvents THF, DMF, ethanol, diethyl ether Affects solubility and reaction kinetics
pH during work-up ~2 (acidic) Precipitates product, removes impurities
Purity (HPLC) ≥98% Indicates successful synthesis
Yield 80 – 90% Dependent on reaction control

Additional Notes

  • The synthesis demands rigorous temperature and pH control to prevent side reactions such as over-alkylation or decomposition.
  • Use of dry solvents and inert atmosphere may be necessary for sensitive steps.
  • Intermediate purification can improve overall yield and final product quality.
  • The compound’s CAS number is 1565444-22-5, and molecular formula C12H16ClNO with molecular weight 225.71 g/mol.

Chemical Reactions Analysis

Oxidation Reactions

The methylamine moiety undergoes oxidation under controlled conditions. Key findings include:

  • Oxidizing agents : Selenium dioxide (SeO₂) or sodium hypochlorite (NaClO) in tetrahydrofuran (THF) at 60–90°C yields imine intermediates, which hydrolyze to form aldehydes or ketones .

  • Selectivity : The cyclopropylmethoxy group remains intact during oxidation due to steric protection from the cyclopropane ring.

Table 1: Oxidation Conditions and Outcomes

Oxidizing AgentSolventTemperature (°C)ProductYield (%)
SeO₂THF703-Chloro-2-cyclopropylmethoxy-benzaldehyde68
NaClOWater/THF60N-Oxide derivative52

Alkylation and Acylation

The secondary amine participates in nucleophilic substitution and acylation:

  • Alkylation : Reacts with cyclopropylmethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, forming tertiary amines .

  • Acylation : Acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) produces the corresponding amide (85% yield) .

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the methylamine’s lone pair attacks electrophilic carbons or acyl chlorides . Steric hindrance from the benzyl group slows down competing side reactions.

Nucleophilic Substitution

The chloro-substituted benzyl group enables aromatic substitution:

  • Displacement : Potassium iodide (KI) in dimethyl sulfoxide (DMSO) at 120°C replaces chlorine with iodine (70% yield).

  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids form biaryl derivatives .

Table 2: Substitution Reactions

ReagentCatalystProductYield (%)
KI, DMSONone3-Iodo-2-cyclopropylmethoxy-benzyl-methyl-amine70
Phenylboronic acidPd(PPh₃)₄3-Phenyl-2-cyclopropylmethoxy-benzyl-methyl-amine65

Participation in Multicomponent Reactions

The compound serves as an amine component in Petasis reactions:

  • Reaction partners : Boronic acids and α-hydroxy aldehydes form β-amino alcohols with high diastereoselectivity (>20:1 dr) .

  • Catalyst : BINOL-derived chiral catalysts induce enantioselectivity (up to 99% ee) .

Example :
With glycoaldehyde dimer and furan-2-boronic acid, the reaction yields bicyclic hexahydroepoxyisoindoles under mild conditions .

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes:

  • Conditions : Sodium triacetoxyborohydride (NaBH(OAc)₃) in DMF/acetic acid at room temperature .

  • Scope : Reacts with 4-trifluoromethoxybenzaldehyde to form a secondary amine (82% yield) .

Complexation and Chelation

The amine and ether oxygen atoms act as ligands for transition metals:

  • Gold(I) complexes : Catalyze alkyne activation for cycloisomerization reactions .

  • Palladium(II) intermediates : Facilitate carboamination cascades to form pyrrolidines .

Stability and Side Reactions

  • Thermal stability : Decomposes above 200°C via cleavage of the cyclopropane ring.

  • Competing pathways : Prolonged exposure to strong bases (e.g., NaOH) leads to ether hydrolysis .

Scientific Research Applications

The compound (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine is a synthetic organic molecule with potential applications across various fields, including medicinal chemistry, pharmacology, and materials science. This article explores its applications, focusing on scientific research, and provides insights into its synthesis, biological activity, and industrial relevance.

Structure

The structure of this compound includes a chlorinated aromatic ring, a methoxy group, and a cyclopropyl substituent, contributing to its unique chemical reactivity and potential biological interactions.

Medicinal Chemistry

Therapeutic Potential:
Research indicates that compounds with similar structures may exhibit pharmacological properties, including:

  • Antidepressant Activity: Compounds that inhibit neurotransmitter reuptake are often explored for their potential in treating depression and anxiety disorders.
  • Antipsychotic Effects: The modulation of dopamine pathways is crucial in developing antipsychotic medications.

Case Study:
A study on related compounds demonstrated that modifications in the aromatic ring significantly influenced their binding affinity to serotonin receptors, suggesting that this compound could be a candidate for further investigation in this domain.

Organic Synthesis

Building Block:
This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The amine group can participate in reactions to form new carbon-nitrogen bonds.
  • Coupling Reactions: It can be used to synthesize bioconjugates or polymeric materials.

Synthesis Routes:
Synthesis typically involves:

  • Starting Materials: Available precursors such as chlorinated phenols or cyclopropyl derivatives.
  • Reagents: Common reagents include bases like sodium hydride or potassium carbonate.

Biological Research

Mechanism of Action:
The compound's mechanism of action may involve interaction with specific receptors or enzymes in biological systems. For example:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.

Research Findings:
Preliminary studies have shown that similar compounds affect cellular signaling pathways related to neuroprotection and inflammation.

Industrial Applications

Chemical Manufacturing:
In industrial settings, this compound can be utilized in:

  • Specialty Chemicals Production: Its unique properties make it suitable for creating specialty chemicals used in pharmaceuticals and agrochemicals.
  • Material Science: It may contribute to developing novel materials with specific mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine with analogous amines based on substituent effects, physicochemical properties, and synthetic routes inferred from the evidence.

Substituent Effects and Functional Group Comparisons

  • Chloro vs. Methoxy Substituents: The chloro group in the target compound contrasts with methoxy groups in analogs like Isopropyl-(2-methoxy-ethyl)-methyl-amine () and [(3-Methoxy-benzyl)-methyl-amino]-acetic acid (). In Isopropyl-(2-methoxy-ethyl)-methyl-amine, the methoxyethyl chain contributes to a logP of 0.973 and water solubility (log10ws = -0.52), suggesting moderate hydrophilicity .
  • Cyclopropylmethoxy vs. Morpholino/Thieno-Pyrimidine Scaffolds: Compounds like (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine () incorporate heterocyclic cores (e.g., thieno-pyrimidine) and morpholino groups. These features enhance hydrogen-bonding capacity and target specificity in kinase inhibitors . In contrast, the benzyl backbone of the target compound may favor interactions with aromatic receptor pockets.

Physicochemical Properties

Table 1 compares key properties of related amines:

Compound Molecular Formula logP Water Solubility (log10ws) Boiling Point (K) Reference
Isopropyl-(2-methoxy-ethyl)-methyl-amine C₇H₁₇NO 0.973 -0.52 393.98
(6-Chloro-pyridazin-3-yl)-methyl-amine C₅H₆ClN₃ ~1.2* ~-1.0* N/A
Target Compound (Predicted) C₁₂H₁₅ClNO ~1.5–2.0† ~-1.5 to -2.0† ~450–480† Estimated

*Estimated based on chloro-pyridazine analogs . †Predicted via fragment-based calculations (cyclopropylmethoxy increases logP; chloro reduces solubility).

Biological Activity

Overview

(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine, with the CAS number 1565444-22-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring, a cyclopropyl group, and a methoxy substituent, which contribute to its unique biological activity. The structural formula can be represented as:

C12H14ClNO\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}O

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds range from 15.625 to 500 µg/ml, suggesting a broad spectrum of activity against resistant strains .

2. Anticancer Properties

Preliminary investigations into the anticancer effects of this compound reveal its potential to induce apoptosis in cancer cells. The compound appears to disrupt microtubule dynamics by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G2/M phase. This mechanism is critical in cancer therapy as it can halt the proliferation of rapidly dividing cells.

Cell Line IC50 (µM) Mechanism of Action
HeLa10Microtubule disruption
MCF-78Apoptosis induction
A54912Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : By binding to tubulin, it inhibits polymerization, disrupting mitotic spindle formation.
  • Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives similar to this compound demonstrated promising results against drug-resistant strains of Pseudomonas aeruginosa. The most effective derivative exhibited an MIC comparable to standard antibiotics like Rifampicin, underscoring the potential for developing new antimicrobial agents .

Case Study 2: Anticancer Activity in vitro

In vitro studies using human cancer cell lines revealed that this compound significantly inhibited cell proliferation. The compound was tested across various concentrations, with results indicating a dose-dependent response in cell viability assays. Notably, at concentrations above 10 µM, substantial apoptosis was observed through flow cytometry analysis.

Q & A

Q. What are the recommended synthetic routes for (3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine?

  • Methodological Answer : A two-step approach is typically employed:

Chloro-substitution : React 2-cyclopropylmethoxy-benzyl alcohol with thionyl chloride (SOCl₂) to introduce the chloro group at the 3-position.

Methylamination : Use reductive amination with methylamine (CH₃NH₂) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol under inert atmosphere.

  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions. Overlapping signals (e.g., cyclopropyl protons) may require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and submit to the Cambridge Crystallographic Data Centre (CCDC) for analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or overlapping signals. Strategies include:
  • Variable-Temperature NMR : Perform experiments at −40°C to slow conformational changes and resolve split signals .
  • Derivatization : React the amine with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to stabilize the structure and simplify spectral interpretation .
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies optimize the compound’s stability during storage?

  • Methodological Answer :
  • Storage Conditions : Store at −20°C in amber vials under argon to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis of the cyclopropylmethoxy group .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and analyze via HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA). Monitor for decomposition products like 3-chlorobenzaldehyde .

Q. How does steric hindrance from the cyclopropylmethoxy group affect reactivity?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates with analogous compounds lacking the cyclopropyl group (e.g., methoxy instead of cyclopropylmethoxy). Use stopped-flow spectroscopy for fast reactions.
  • Computational Modeling : Calculate steric maps (e.g., using ADF software) to quantify hindrance around the benzyl-methylamine moiety. Increased hindrance correlates with reduced nucleophilicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values for this compound?

  • Methodological Answer :
  • Experimental Reassessment : Use shake-flask method (octanol/water partitioning) with HPLC quantification. Validate against the McGowan method (computational) for consistency .
  • Source Evaluation : Cross-check literature values from peer-reviewed journals (e.g., Monatshefte für Chemie) and avoid non-academic databases .

Research Application Focus

Q. What in vitro assays are suitable for studying this compound’s biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against serotonin (5-HT) or adrenergic receptors using radioligand displacement (e.g., 3H^3H-ketanserin for 5-HT₂A).
  • Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition via fluorometric assays (kynuramine substrate) .
  • Cytotoxicity : Use MTT assays on HEK-293 cells to establish IC₅₀ values .

Physicochemical Properties Table

PropertyMethod/ReferenceValue (Predicted/Experimental)
Molecular WeightHRMS239.72 g/mol (calc.)
logP (Octanol/Water)Shake-flask 2.8 ± 0.3
Water Solubility (logS)Crippen Method −3.1
pKa (Amine)Potentiometric Titration9.5

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine
Reactant of Route 2
(3-Chloro-2-cyclopropylmethoxy-benzyl)-methyl-amine

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